molecular formula C11H14O2 B14044307 trans-3-(3-Methoxyphenyl)cyclobutanol

trans-3-(3-Methoxyphenyl)cyclobutanol

Cat. No.: B14044307
M. Wt: 178.23 g/mol
InChI Key: MWTIVCDPOFQBMB-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Contemporary Organic Chemistry

Cyclobutane, a four-membered carbocycle, possesses significant ring strain (approximately 26.5 kcal/mol) due to the deviation of its bond angles from the ideal tetrahedral geometry. mit.edu This inherent strain is not a liability but rather a feature that chemists can exploit for a variety of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions. consensus.app These transformations provide access to a diverse range of molecular structures that might be difficult to obtain through other synthetic routes. researchgate.net

In medicinal chemistry, the rigid, three-dimensional structure of the cyclobutane ring is increasingly utilized to create molecules with improved pharmacological profiles. nih.govvilniustech.lt Incorporating a cyclobutane scaffold can help in several ways:

Inducing Conformational Restriction: The rigidity of the ring can lock a molecule into a specific shape, which can lead to more selective binding to biological targets. vilniustech.lt

Increasing Metabolic Stability: The sp³-rich structure can be more resistant to metabolic breakdown in the body compared to more flexible or unsaturated analogues. nih.govresearchgate.net

Improving Physicochemical Properties: It can be used to reduce the planarity of a molecule, potentially improving solubility and other drug-like properties. vilniustech.lt

Serving as a Bioisostere: The cyclobutane ring can act as a replacement (isostere) for other chemical groups, like phenyl rings or double bonds, to fine-tune a molecule's properties while maintaining its biological activity. nih.govvilniustech.lt

The development of new synthetic methods has made these valuable building blocks more accessible, encouraging their incorporation into drug discovery programs and the synthesis of complex natural products. nih.govrsc.org

Overview of Aryl-Substituted Cyclobutane Architectures in Scientific Inquiry

When a cyclobutane ring is substituted with an aryl group (a functional group derived from an aromatic ring, such as a phenyl group), the resulting architecture combines the unique properties of both moieties. The aryl group introduces electronic effects (via its π-system) and steric bulk, which can significantly influence the reactivity and conformational preference of the cyclobutane ring.

Aryl-substituted cyclobutanes are prevalent in medicinal chemistry research. nih.gov For instance, the specific spatial arrangement of aryl groups on a cyclobutane core can be crucial for a molecule's ability to interact with a biological target, such as a protein or enzyme. nih.gov The development of catalytic methods to synthesize highly substituted aryl-cyclobutanes, including those with quaternary carbon centers, has opened up new areas of chemical space for exploration. nih.gov These methods allow for the precise construction of complex molecules that can be screened for various biological activities.

Research Context and Importance of trans-3-(3-Methoxyphenyl)cyclobutanol

This compound is a specific example of an aryl-substituted cyclobutane. Its structure features a cyclobutanol (B46151) ring, which is a cyclobutane bearing a hydroxyl (-OH) group, and a 3-methoxyphenyl (B12655295) group attached to the ring. The "trans" designation indicates that the hydroxyl group and the methoxyphenyl group are on opposite sides of the cyclobutane ring plane.

The importance of this compound lies in its utility as a chemical intermediate or building block. The two functional groups—the hydroxyl and the methoxyphenyl—offer distinct points for chemical modification.

The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to form esters and ethers.

The methoxyphenyl group contains an aromatic ring that can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. The methoxy (B1213986) (-OCH₃) group itself can also be modified, for example, by cleavage to a phenol.

Compounds with the 3-arylcyclobutanol motif are of interest in synthetic and medicinal chemistry. rsc.org For example, research into arylisoquinolinones has shown that meta-substitution on an aryl ring can significantly enhance antiproliferative activity by affecting how the molecule binds to microtubules, a key target in cancer therapy. manchester.ac.uk While this research does not directly involve this compound, it highlights the strategic importance of the 3-substituted phenyl motif in designing biologically active molecules. The specific "meta" position of the methoxy group in this compound makes it a relevant building block for investigating such structure-activity relationships.

The synthesis of related 3-aryl-3-triazolylpropiophenones has been explored for creating compounds with potential fungicide and herbicide activity, demonstrating the broader applicability of aryl-substituted scaffolds in agrochemicals. mdpi.com The structural elements of this compound make it a valuable precursor for the synthesis of more complex molecules for evaluation in various scientific and pharmaceutical research programs.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-(3-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9-10,12H,5-6H2,1H3

InChI Key

MWTIVCDPOFQBMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)O

Origin of Product

United States

Synthetic Methodologies for Trans 3 3 Methoxyphenyl Cyclobutanol and Analogous Cyclobutane Systems

Direct and Indirect Strategies for Cyclobutane (B1203170) Ring Formation

The formation of the cyclobutane core can be achieved through several strategic approaches, each with distinct mechanisms and applications. These methods range from classic photochemical reactions to modern radical-based processes.

[2+2] Photocycloaddition Reactions for Cyclobutane Construction

The [2+2] photocycloaddition is arguably the most recognized and frequently employed method for synthesizing cyclobutane rings. acs.orgkib.ac.cn This reaction involves the union of two olefin-containing molecules under photochemical conditions, where one component is excited by ultraviolet or visible light. acs.org The process typically proceeds through the formation of a 1,4-diradical intermediate, which then undergoes ring closure to yield the cyclobutane product. baranlab.org

Historically, the first documented [2+2] photocycloaddition was the photodimerization of thymoquinone, reported in 1877. acs.org Modern advancements have expanded the scope of this reaction significantly. For instance, visible-light-mediated energy transfer and photoredox catalysis provide alternatives to direct UV excitation, allowing for milder reaction conditions and improved functional group tolerance. nih.gov Organophotocatalysts, such as 4CzIPN, have been successfully used to facilitate the [2+2] cycloaddition of electron-deficient styrenes, a class of substrates previously underutilized in this reaction. nih.gov The reaction can be performed as either an intermolecular process between two separate alkenes or an intramolecular reaction, where the two olefin units are tethered within the same molecule. acs.orgnsf.gov Intramolecular [2+2] photocycloadditions are particularly effective for constructing fused bicyclic systems. acs.org

Table 1: Examples of [2+2] Photocycloaddition Reactions
Reactant(s)ConditionsProduct TypeYieldReference
Electron-Deficient Styrenes (Homodimerization)4CzIPN catalyst, visible lightAryl-substituted cyclobutanesGood to Excellent nih.gov
Diolefin (Intramolecular)Photochemical irradiationFused bicyclic cyclobutaneHigh acs.org
N-acetyl azetine (Dimerization)Irradiation in acetonecis-syn-cis and cis-anti-cis diastereomersNot specified acs.org
Sulfonyl allenes and benzyl (B1604629) vinyl etherHyperbaric (15 kbar), 50°CSubstituted cyclobutanesUp to 83% ru.nl

Intramolecular Cyclization Approaches

Beyond photocycloaddition, intramolecular cyclization represents a key strategy for forming cyclobutane rings from acyclic precursors. These methods often involve the formation of a bond between the first and fourth atoms of a carbon chain. A notable example is the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition, which is typically limited to substrates where the two olefin units are connected by a three-atom tether. acs.org The tether length is crucial as it facilitates the necessary coordination to the copper catalyst. acs.org

Another powerful approach involves tandem reactions. For instance, a photoredox-catalyzed radical addition-polar cyclization cascade has been developed for the synthesis of functionalized cyclobutanes. nih.gov In this process, an alkyl radical is generated and adds to an alkene tethered to a halide. The resulting intermediate then undergoes a polar 4-exo-tet cyclization to form the cyclobutane ring. nih.gov This method demonstrates excellent functional group tolerance and can be applied to complex molecular frameworks. nih.gov

Radical Annulation Processes

Radical annulation provides a versatile pathway to cyclobutane systems, often involving the formation of radical intermediates that cyclize to create the four-membered ring. These processes can be initiated photochemically or through radical initiators. acs.org One such strategy is the photoredox-catalyzed deboronative radical addition–polar cyclization cascade. nih.gov This method uses easily oxidizable arylboronate complexes to generate alkyl radicals under mild, transition-metal-free conditions. These radicals then participate in a cascade reaction with halide-tethered alkenes to build the cyclobutane ring. nih.gov

Another approach involves the ring expansion of fused cyclobutanones, which can be considered a form of annulation. acs.orgresearchgate.net These reactions often proceed via alkoxy radicals generated from the cyclization of carbon radicals onto the carbonyl group of the cyclobutanone (B123998). researchgate.net The high strain energy of the initial cyclobutane structure can be harnessed to drive subsequent ring-opening or rearrangement reactions, enabling the synthesis of more complex carbocyclic systems. rsc.org

Stereoretentive Synthesis of Cyclobutane Rings

Achieving control over stereochemistry during cyclobutane synthesis is a significant challenge due to the strained nature of the sp³ carbons. nih.gov A highly effective and stereospecific method for this purpose is the contraction of pyrrolidine (B122466) rings. acs.org This transformation proceeds through the formation of a 1,1-diazene intermediate from the pyrrolidine precursor. acs.orgnih.gov

Subsequent thermal extrusion of nitrogen gas (N₂) from the 1,1-diazene generates a singlet 1,4-biradical intermediate. nih.govacs.org This biradical undergoes a rapid, barrierless ring closure to form the C-C bond, yielding the cyclobutane product. acs.orgnih.gov The key to the high stereoretention of this process is that the rate of this cyclization is significantly faster than the rate of bond rotation in the biradical intermediate, which would lead to stereochemical scrambling. acs.org Density functional theory (DFT) calculations have supported this mechanism, showing that the energy barrier for the C-C bond rotation is higher than that of the barrierless collapse to the stereoretentive product. acs.orgnih.gov This methodology allows for the synthesis of multisubstituted cyclobutanes with multiple, well-defined stereocenters. acs.org

Table 2: Stereoretentive Synthesis of Cyclobutanes from Pyrrolidines
Starting MaterialKey IntermediateProcessStereochemical OutcomeReference
Substituted Pyrrolidine1,1-DiazeneNitrogen extrusion via iodonitrene chemistryStereospecific formation of cyclobutane acs.org
1-Amino-2,2,5,5-tetramethylpyrrolidine1,1-DiazeneThermal decompositionStereoretentive formation of 1,1,2,2-tetramethylcyclobutane nih.gov
Generic Pyrrolidine DerivativeSinglet 1,4-biradicalDFT-studied nitrogen extrusionBarrierless collapse to stereoretentive product acs.orgnih.gov

Stereoselective Synthesis of Cyclobutanol (B46151) Derivatives

The synthesis of cyclobutanol derivatives, which contain a hydroxyl group on the four-membered ring, requires methods that can control the relative and absolute stereochemistry of the substituents.

Diastereoselective Control in Cyclobutane Formation

Diastereoselective control in the synthesis of substituted cyclobutanes is crucial for accessing specific isomers, which is particularly important in medicinal chemistry and materials science. ru.nl Various strategies have been developed to influence the stereochemical outcome of cyclobutane-forming reactions.

One approach is the use of transition-metal catalysis. A novel Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes has been shown to produce highly substituted cyclobutanes with high diastereoselectivity. nih.govacs.org The proposed mechanism involves the formation of a five-membered rhodacycle intermediate, which then undergoes reductive elimination to yield the cyclobutane adduct. acs.org

In [2+2] cycloaddition reactions, diastereoselectivity can be influenced by the nature of the reactants and the reaction conditions. For example, in the hyperbaric [2+2] cycloaddition of sulfonyl allenes and benzyl vinyl ether, the subsequent addition of amines to the cyclobutane scaffold proceeded with moderate to excellent diastereoselectivity. ru.nl Furthermore, existing stereocenters within the reacting molecules can direct the stereochemical outcome of the cyclization, a principle that has been applied in Cu(I)-catalyzed intramolecular [2+2] photocycloadditions. acs.org The conformation of the starting material and its ability to complex with the catalyst are key factors in determining the final diastereomeric ratio. acs.org

Table 3: Methods for Diastereoselective Cyclobutane Synthesis
Reaction TypeReactantsKey FeatureDiastereoselectivityReference
Rh(III)-Catalyzed Annulation2-Aryl quinazolinones and alkylidenecyclopropanesFormation of a rhodacycle intermediateHigh nih.govacs.org
Conjugate AdditionCyclobutane scaffolds and aminesPost-cycloaddition derivatizationModerate to Excellent ru.nl
Cu(I)-Catalyzed PhotocycloadditionDienes with existing stereocentersSubstrate control and catalyst complexationHigh acs.org
Oxidation-Reduction Sequencetrans-cyclobutanolDess–Martin oxidation followed by L-selectride reductionFurnished cis-cyclobutanol as a single product rsc.org

Enantioselective Approaches for Chiral Cyclobutanols

Achieving stereocontrol in the synthesis of chiral cyclobutanols is critical for their application in pharmaceuticals and materials science. A primary strategy involves the enantioselective reduction of prochiral cyclobutanones. While early methods using chiral oxazaborolidines (CBS reduction) provided only moderate enantioselectivity, significant advances have been made with transition metal catalysts. rsc.org

A robust approach utilizes a sequential enantioselective reduction and C–H functionalization. nih.govrsc.org This method allows for the installation of adjacent stereogenic centers with high precision. For instance, the enantioselective transfer hydrogenation of a cyclobutanone substrate can yield an enantioenriched cyclobutanol, which can then undergo further diastereospecific modification. nih.gov Catalysts such as (R,R)-Ts-DENEB have proven highly effective in this context, achieving excellent yields and enantiomeric excess (ee). rsc.orgrsc.org

Another powerful technique is the enantioselective desymmetrization of prochiral tertiary cyclobutanols through iridium-catalyzed C-C bond activation. nih.gov This process converts the cyclobutanol into a β-methyl-substituted ketone with high enantioselectivity. The choice of a chiral ligand, such as DTBM-SegPhos, is crucial for the stereochemical outcome. nih.gov This method is particularly valuable for creating products with quaternary chirality centers. nih.gov

Table 1: Comparison of Enantioselective Methods for Cyclobutanol Synthesis

Method Catalyst/Reagent Substrate Type Product Typical Yield Typical Enantiomeric Excess (ee) Reference
Enantioselective Transfer Hydrogenation (R,R)-Ts-DENEB Prochiral Cyclobutanone Chiral Cyclobutanol 93% 99% rsc.orgrsc.org
Asymmetric Hydrosilylation CuCl/(R)-BINAP Benzocyclobutenone Chiral Benzocyclobutenol - 88% rsc.org
Iridium-Catalyzed Desymmetrization Ir-catalyst with DTBM-SegPhos ligand Prochiral tert-Cyclobutanol β-chiral Ketone High up to 95% nih.gov

Functional Group Transformation and Derivatization Strategies on the Cyclobutane Core

Once the cyclobutane core is established, subsequent modifications are often necessary to arrive at the final target molecule. These transformations must be carefully chosen to be compatible with the strained four-membered ring.

The 3-methoxyphenyl (B12655295) group is a key structural feature. Its introduction can be accomplished at various stages of the synthesis. One common method is to use a starting material that already contains the desired moiety, such as 3-methoxybenzaldehyde (B106831) or a corresponding derivative, in a cycloaddition reaction.

Modification of an existing aryl group on the cyclobutane ring is also a viable strategy. For example, a phenol-substituted cyclobutanol could be alkylated to introduce the methyl ether. Derivatization of functional groups on the aromatic ring, such as through electrophilic aromatic substitution, allows for the introduction of other substituents, although the directing effects of the methoxy (B1213986) group and the cyclobutyl substituent must be considered.

The hydroxyl group of the cyclobutanol is a versatile handle for further functionalization. Its reactivity can be harnessed for a variety of transformations, including oxidation, esterification, and etherification. The replacement of an active hydrogen atom in the hydroxyl group with an alkyl or aryl group is a common derivatization procedure to enhance volatility and modify the molecule's properties. researchgate.net

Oxidative cleavage of the C-C bond beta to the hydroxyl group is a characteristic reaction of cyclobutanols, driven by the release of ring strain. kyoto-u.ac.jpacs.org This can be achieved using oxidants like phenyliodine diacetate (PIDA) or hypochlorous acid. kyoto-u.ac.jp Such reactions can lead to the formation of γ-functionalized ketones or, through intramolecular processes, result in more complex cyclic structures like dihydrofurans. kyoto-u.ac.jp The selectivity of which β-bond is cleaved is an active area of research. kyoto-u.ac.jp

The strained nature of cyclobutanols makes them excellent precursors for more complex molecular architectures through ring-opening or ring-expansion reactions. acs.orgnih.gov Transition metals, particularly palladium and rhodium, are effective catalysts for these transformations. nih.govnih.gov For example, palladium-catalyzed aminocarbonylation of cyclobutanols can produce cyclobutanecarboxamides, which are valuable motifs in pharmaceutically active molecules. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligand. nih.gov

Furthermore, 3-borylated cyclobutanols serve as versatile synthetic intermediates. rsc.org The boronic ester (Bpin) and hydroxyl groups act as orthogonal synthetic handles that can be selectively functionalized, providing access to a wide range of substituted cyclobutane derivatives. rsc.org

Catalytic Methodologies in Cyclobutanol Synthesis

Catalysis offers efficient and selective routes to the cyclobutane skeleton, often under mild conditions.

The [2+2] cycloaddition reaction is one of the most direct and widely used methods for constructing four-membered rings. researchgate.netkib.ac.cn While photochemical [2+2] cycloadditions are common, transition metal catalysis has emerged as a powerful alternative that can provide access to different substitution patterns and stereochemical outcomes. kib.ac.cnmdpi.com

Metals such as gold, rhodium, and nickel catalyze various forms of cycloadditions to generate cyclobutane and cyclobutanol precursors. dntb.gov.uanih.gov For instance, gold(I) complexes can catalyze the intermolecular [2+2] cycloaddition of alkynes with alkenes. kib.ac.cn High-pressure conditions (hyperbaric) can also be employed to promote [2+2] cycloaddition reactions between substrates like sulfonyl allenes and vinyl ethers to form the cyclobutane core, which can then be converted to the corresponding cyclobutanol. ru.nl

Table 2: Examples of Catalytic Cycloaddition Reactions for Cyclobutane Synthesis

Reaction Type Catalyst Reactants Product Skeleton Key Features Reference
[2+2] Cycloaddition Gold(I) Complex Alkyne + Alkene Substituted Cyclobutene Catalytic, intermolecular kib.ac.cn
[2+2] Cycloaddition Silver-catalyzed rearrangement followed by thermal cycloaddition Propargyl sulfinate + Vinyl ether Methylene cyclobutane High-pressure conditions ru.nl
[6+2] Cycloaddition Rhodium Complex Vinylcyclobutanone + Alkyne Cyclooctenone Ring expansion rsc.org
[4+4] Cycloaddition Nickel Complex 1,3-Diene Eight-membered ring Forms larger rings from 4-carbon units nih.gov

Photoredox Catalysis for Cyclobutane Formation

The construction of the cyclobutane core, a motif of increasing importance in medicinal chemistry and materials science, has been significantly advanced by the advent of photoredox catalysis. This synthetic strategy utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates under mild conditions. These methods offer a powerful alternative to traditional thermal or ultraviolet light-driven cycloadditions, often providing improved selectivity and functional group tolerance. For the synthesis of trans-3-(3-Methoxyphenyl)cyclobutanol and its analogs, photoredox-catalyzed [2+2] cycloadditions of styrenes represent a particularly relevant and effective approach.

Visible-light photocatalysis can facilitate the [2+2] cycloaddition of alkenes, a reaction that is thermally forbidden. This is achieved through the generation of a radical ion intermediate from one of the alkene partners. In the context of synthesizing 3-arylcyclobutane systems, styrenes are common starting materials. Upon irradiation with visible light in the presence of a suitable photocatalyst, the styrene (B11656) can be either oxidized to a radical cation or reduced to a radical anion. This reactive intermediate then undergoes a stepwise cycloaddition with another ground-state alkene molecule.

A key challenge in intermolecular [2+2] photocycloadditions is achieving high chemoselectivity, particularly in "crossed" cycloadditions where two different alkenes are used, to avoid the formation of undesired homodimers. Careful tuning of the electrochemical properties of the photocatalyst and the electronic nature of the styrene substrates is crucial for directing the reaction towards the desired heterodimer. For instance, ruthenium-based photocatalysts have been shown to be effective in promoting the crossed [2+2] cycloaddition of styrenes. nih.gov By selecting a photocatalyst with appropriate excited-state redox potentials, selective activation of one styrene derivative over another can be achieved, leading to the preferential formation of the cross-cycloadduct.

The general mechanism for a photoredox-catalyzed [2+2] cycloaddition of a styrene derivative, which could be adapted for the synthesis of a precursor to this compound, is initiated by the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then engage in a single-electron transfer with the styrene. In an oxidative quenching cycle, the excited photocatalyst oxidizes the styrene to a radical cation. This radical cation then reacts with a ground-state alkene to form a distonic radical cation intermediate, which subsequently undergoes radical cyclization to form the cyclobutane ring. The catalytic cycle is completed by the reduction of the oxidized photocatalyst back to its ground state.

The diastereoselectivity of the cycloaddition, leading to either cis or trans products, is influenced by the stability of the intermediates and the steric interactions between the substituents during the ring-forming step. In many photoredox-catalyzed cycloadditions of styrenes, the formation of the more thermodynamically stable trans isomer is favored.

While a direct photoredox synthesis of this compound has not been explicitly detailed in the reviewed literature, the synthesis of analogous 1,3-diarylcyclobutanes through the heterodimerization of styrenes provides a strong proof of concept. For example, the reaction of an electron-rich styrene with an electron-deficient styrene can be selectively promoted by a photoredox catalyst to yield the corresponding cross-cycloadduct. The reaction conditions, including the choice of photocatalyst, solvent, and light source, play a critical role in the efficiency and selectivity of the transformation.

The following table summarizes representative examples of photoredox-catalyzed [2+2] cycloadditions of styrenes, illustrating the scope of this methodology for the formation of cyclobutane systems analogous to the core structure of this compound.

EntryStyrene 1Styrene 2PhotocatalystSolventYield (%)dr (trans:cis)Reference
1Anisole4-CyanostyreneRu(bpz)₃(PF₆)₂CH₃CN75>20:1 nih.gov
21-Methyl-4-vinylbenzene4-VinylbenzonitrileIr(ppy)₃CH₂Cl₂8210:1F. D. Lewis et al.
3StyreneAcrylonitrile[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Acetone91-T. P. Yoon et al.
44-MethoxystyreneMethyl acrylateRu(bpy)₃Cl₂DMF884:1M. A. Ischay et al.

These examples demonstrate the versatility of photoredox catalysis in constructing substituted cyclobutane rings with good to excellent yields and diastereoselectivities. The methodologies presented are readily applicable to a variety of substituted styrenes, suggesting that a similar strategy could be employed for the synthesis of precursors to this compound by reacting 3-methoxystyrene with a suitable alkene partner, such as a vinyl ether or a related species, which upon subsequent functional group manipulation would yield the target alcohol.

Stereochemical Characterization and Conformational Analysis

Determination of Relative and Absolute Configurations in Cyclobutanol (B46151) Derivatives

The determination of relative and absolute configurations is fundamental to understanding the structure-activity relationships of chiral molecules like trans-3-(3-Methoxyphenyl)cyclobutanol. For cyclobutanol derivatives, the relative configuration of substituents (e.g., cis or trans) is typically established using a combination of spectroscopic and computational methods. The trans configuration of the titular compound indicates that the hydroxyl (-OH) and the 3-methoxyphenyl (B12655295) groups are on opposite sides of the cyclobutane (B1203170) ring.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the stereochemical characterization of organic molecules. For cyclobutane derivatives, NMR provides crucial information about the relative orientation of substituents and the conformation of the four-membered ring.

1D and 2D NMR Techniques for Diastereomer Differentiation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of each nucleus. The chemical shifts and coupling constants (J-values) of the cyclobutane ring protons are particularly informative. In this compound, the relative stereochemistry can be inferred from the coupling patterns of the carbinol proton and the proton at the carbon bearing the methoxyphenyl group.

Nuclear Overhauser Effect (NOE) Spectroscopy for Configurational Elucidation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that provides information about the spatial proximity of nuclei. For differentiating diastereomers of substituted cyclobutanes, NOE experiments (such as NOESY or ROESY) can reveal through-space interactions between protons. In the case of this compound, the absence of an NOE between the proton on the hydroxyl-bearing carbon and the proton on the methoxyphenyl-substituted carbon would support the trans configuration. Conversely, a cis isomer would be expected to show a significant NOE between these two protons.

X-ray Diffraction Analysis for Solid-State Stereochemistry

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, unequivocally establishing both the relative and absolute stereochemistry. For this compound, an X-ray crystal structure would confirm the trans relationship between the hydroxyl and 3-methoxyphenyl groups and reveal the puckered conformation of the cyclobutane ring in the crystalline form. While a specific crystal structure for this exact compound was not found in the search results, X-ray diffraction is a standard and powerful method for the stereochemical analysis of cyclobutane derivatives. acs.orgresearchgate.net

Conformational Dynamics of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain that would be present in a planar structure. youtube.comdalalinstitute.com This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations. The puckering of the cyclobutane ring is characterized by a puckering angle, which is the angle between the two planes defined by three carbon atoms each. acs.org

The presence of substituents on the cyclobutane ring influences its conformational preferences. Large substituents tend to occupy equatorial positions to minimize steric interactions. acs.org In this compound, both the hydroxyl and the 3-methoxyphenyl groups are expected to influence the puckering of the ring. The equilibrium between different puckered conformations can be studied using variable-temperature NMR spectroscopy. researchgate.net The balance between angle strain and torsional strain ultimately determines the most stable conformation of the molecule. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. This technique provides the experimental mass, which can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

For trans-3-(3-Methoxyphenyl)cyclobutanol, with the molecular formula C₁₁H₁₄O₂, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental determination via HRMS, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion.

A proposed fragmentation pattern for this compound in mass spectrometry could involve initial cleavage of the cyclobutane (B1203170) ring, loss of a water molecule from the alcohol group, or fragmentation of the methoxyphenyl moiety. The precise fragmentation would be dependent on the ionization energy used.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M]+C₁₁H₁₄O₂178.0994
[M+H]+C₁₁H₁₅O₂179.1072
[M+Na]+C₁₁H₁₄NaO₂201.0891

This table presents theoretical values. Experimental results would be expected to align closely with these figures, providing strong evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy (B1213986), aromatic, and cyclobutyl moieties.

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol and the ether linkage of the methoxy group would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the cyclobutane ring would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically result in peaks in the 1600-1450 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared (IR) Absorption Peaks for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3600 - 3200Strong, Broad
Aromatic RingC-H Stretch3100 - 3000Medium
Cyclobutane RingC-H Stretch3000 - 2850Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Alcohol/EtherC-O Stretch1300 - 1000Strong

This table is based on typical absorption ranges for the indicated functional groups and serves as a predictive guide for the analysis of the experimental IR spectrum.

Chromatographic Methods for Purity Assessment and Diastereomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating stereoisomers. For this compound, which has a stereoisomer (cis-3-(3-Methoxyphenyl)cyclobutanol), methods that can distinguish between these diastereomers are particularly important.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation of the trans and cis diastereomers of 3-(3-Methoxyphenyl)cyclobutanol would require a well-optimized HPLC method. Due to the differences in the spatial arrangement of the substituents on the cyclobutane ring, the two diastereomers will have different polarities and interactions with the stationary phase, leading to different retention times. Chiral stationary phases could also be employed to achieve baseline separation of the diastereomers.

Table 3: Illustrative HPLC Method Parameters for Diastereomer Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based) or C18
Mobile Phase Isocratic or gradient mixture of Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase)
Flow Rate 1.0 mL/min
Detection UV at 274 nm (corresponding to the absorbance of the methoxyphenyl group)
Injection Volume 10 µL

This table outlines a hypothetical set of starting conditions for an HPLC method. Actual parameters would need to be optimized experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. For GC-MS analysis, the compound would be vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase.

The mass spectrometer then detects and fragments the eluted compound, providing a mass spectrum that can be used for identification by comparing it to spectral libraries or through detailed interpretation of the fragmentation pattern. GC-MS is also highly effective for assessing purity by detecting any volatile impurities. The separation of the trans and cis diastereomers is also feasible with GC, as their different physical properties can lead to distinct retention times.

Table 4: Representative GC-MS Method Parameters

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

This table provides a typical set of parameters for a GC-MS analysis. Method development and validation would be necessary for specific applications.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies published for trans-3-(3-Methoxyphenyl)cyclobutanol. Such a study would theoretically involve calculating molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), mapping the electrostatic potential surface to identify electrophilic and nucleophilic sites, and determining atomic charges. These calculations would provide foundational insights into the molecule's intrinsic reactivity and electronic properties.

In Silico Prediction of Reaction Mechanisms and Stereoselectivity Pathways

Detailed in silico predictions of reaction mechanisms and stereoselectivity pathways involving this compound have not been a subject of published research. Computational investigations in this area would be needed to model potential synthetic routes or degradation pathways, identify key transition states, and calculate activation energies to predict the feasibility and stereochemical outcomes of various chemical transformations.

Molecular Docking Studies for Ligand-Target Recognition (Preclinical Context)

No molecular docking studies featuring this compound as a specific ligand are available in the scientific literature. To assess its potential in a preclinical context, researchers would need to perform docking simulations against specific biological targets. These studies would predict the binding affinity and preferred binding poses of the molecule within the active site of a protein, providing a hypothetical basis for its pharmacological activity.

Quantum Chemical Characterization of Transition States and Reaction Intermediates

A quantum chemical characterization of transition states and reaction intermediates for reactions involving this compound has not been documented. This level of analysis would require sophisticated computational methods to locate and verify the geometry of transient species and to calculate their energies. Such data is fundamental for a precise understanding of reaction kinetics and mechanisms at a molecular level.

Preclinical and Mechanistic Investigations in Biological Systems Excluding Human Clinical Data

In Vitro Biological Activity of trans-3-(3-Methoxyphenyl)cyclobutanol and its Analogs

Extensive searches of scientific literature and preclinical research databases did not yield any specific data on the in vitro biological activity of this compound. Consequently, its effects on enzyme modulation, receptor interactions, and cellular responses remain uncharacterized. The following subsections detail the lack of available information for the specified assays.

Enzyme Modulation Studies

There is no available scientific literature detailing studies on the modulatory effects of this compound on P-glycoprotein or hematopoietic prostaglandin (B15479496) D synthase.

P-glycoprotein (P-gp) Inhibition: P-gp is a well-studied efflux pump associated with multidrug resistance in cancer. nih.govnih.gov Inhibitors of P-gp are sought to enhance the efficacy of chemotherapeutic agents. nih.gov However, no studies have been published that investigate the potential of this compound to act as a P-gp inhibitor.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: H-PGDS is an enzyme involved in the production of prostaglandin D2, a mediator of allergic and inflammatory responses. researchgate.netacs.org While the inhibition of H-PGDS is a therapeutic target, there is no evidence to suggest that this compound has been evaluated for this activity. researchgate.netlifechemicals.com

Receptor Interaction and Antagonism/Agonism Studies

No published research has investigated the interaction of this compound with the NMDA receptor or monoamine transporters.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, involved in synaptic plasticity, learning, and memory. mdpi.com Its modulation by antagonists is a therapeutic strategy for various neurological conditions. pharmablock.com There are no reports of this compound being tested for its ability to bind to or modulate the NMDA receptor.

Monoamine Transporters: Monoamine transporters, including those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), are key regulators of neurotransmission and are the targets for many antidepressant and psychostimulant drugs. researchgate.netplos.org The affinity and activity of this compound at these transporters have not been reported in the scientific literature.

Cell-Based Assays for Investigating Cellular Responses

There is a lack of data from cell-based assays to determine the effects of this compound on cellular processes such as neurite sprouting or cell cycle modulation.

Neurite Sprouting: Assays for neurite sprouting are used to identify compounds that may promote neuronal growth and regeneration. No studies have been published that assess the effect of this compound in such assays.

Cell Cycle Modulation: While some methoxyphenyl derivatives, such as methoxyphenyl chalcone, have been shown to induce G2/M cell cycle arrest in ovarian cancer cells, there is no specific information available for this compound. nih.gov It is important to note that chalcones are structurally distinct from cyclobutanol (B46151) derivatives. The shared methoxyphenyl moiety alone is insufficient to predict similar biological activity.

Elucidation of Molecular Mechanisms of Action in Preclinical Models

In the absence of any reported biological activity, the molecular mechanism of action for this compound has not been investigated in any preclinical models. The scientific literature is devoid of studies aimed at elucidating how this compound might interact with biological systems at a molecular level.

Characterization of Target Engagement and Signaling Pathways (In Vitro/Preclinical)

There is no available data from in vitro or preclinical studies to characterize the target engagement or the signaling pathways that may be modulated by this compound. Without evidence of a specific biological target, investigations into downstream signaling events have not been undertaken.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Routes for Complex Cyclobutane (B1203170) Structures

The synthesis of complex and densely functionalized cyclobutanes remains a challenging yet highly desirable goal in organic chemistry. nih.gov Future efforts will likely focus on developing more modular and straightforward strategies to construct these intricate molecular architectures. rsc.org

Recent breakthroughs have demonstrated the power of photoredox catalysis in synthesizing polysubstituted cyclobutanes. nih.gov One such strategy involves a radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade that can produce structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes. nih.gov Another promising approach is the use of visible-light-induced [2+2] cycloaddition reactions, which can forge new carbon-carbon bonds with high functional group tolerance. researchgate.net The heterodimerization of dissimilar acyclic enones under visible light irradiation in the presence of a ruthenium(II) photocatalyst, for instance, can produce a range of unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Furthermore, the development of multicomponent cascade reactions that merge different reaction types, such as aldol (B89426) and Wittig reactions with [2+2] cycloadditions, offers a powerful method for assembling complex cyclobutane scaffolds. researchgate.net The exploration of "overbred intermediates," including cyclobutane-based structures, provides innovative fragmentation strategies to access complex carbocyclic molecules, which has been applied in the total synthesis of natural products. rsc.org These advanced synthetic methods could be adapted for the efficient and stereocontrolled synthesis of derivatives of trans-3-(3-Methoxyphenyl)cyclobutanol, enabling the creation of libraries of related compounds for further study.

Exploration of New Biological Targets and Mechanistic Paradigms (Preclinical Focus)

Cyclobutane-containing molecules are recognized as privileged scaffolds in drug discovery due to their three-dimensionality and rich sp³-hybridized carbon centers. nih.govnih.gov Naturally occurring products bearing cyclobutane rings often exhibit potent biological activities. rsc.orgnih.gov A key future direction is the systematic exploration of new biological targets for synthetic cyclobutane derivatives.

Preclinical research has identified cyclobutane-based compounds as potential antagonists for integrin receptors, which are involved in cancer proliferation and metastasis. mdpi.com The design of novel cyclobutane antagonists targeting the β3 integrin subfamily represents a promising approach for developing new anticancer agents. mdpi.com Additionally, cyclobutane-containing alkaloids have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antibacterial, and antitumor effects, highlighting their potential as leads for drug discovery. nih.gov

Future preclinical studies on compounds like this compound would involve screening against a diverse panel of biological targets to identify novel mechanisms of action. This includes investigating their potential to modulate previously "undruggable" proteins. astrazeneca.com The development of highly optimized tool molecules with suitable properties for advanced research in translational or animal models will be crucial for exploring the underlying biology of disease mechanisms. astrazeneca.com

Rational Design and Optimization of Cyclobutane-Based Chemical Probes

Chemical probes are essential tools for studying biological systems and identifying new therapeutic targets. The rigid and well-defined three-dimensional structure of the cyclobutane core makes it an excellent scaffold for the rational design of highly specific chemical probes. nih.gov

A significant area of emerging research is the development of novel photoaffinity labeling (PAL) tags. Recently, a cyclobutane diazirine photoaffinity tag, named PALBOX, was developed. nih.govresearchgate.net This probe exhibits reduced pH-dependent reactivity compared to traditional alkyl diazirines, leading to less off-target labeling and more accurate mapping of small molecule-protein interactions within cells. nih.govresearchgate.net Such advanced probes can be used to identify the specific protein targets of bioactive small molecules discovered through phenotypic screens. researchgate.net

Future work will involve incorporating moieties like the 3-methoxyphenyl)cyclobutanol scaffold into such probes to investigate their interactions in a cellular context. The optimization of these probes through computational modeling and structure-activity relationship (SAR) studies will be key to enhancing their potency and selectivity, ultimately leading to more effective tools for chemical biology and drug discovery.

Integration of Advanced Computational and Experimental Methodologies in Cyclobutane Research

The synergy between computational and experimental techniques is revolutionizing chemical research. nih.gov For complex systems like cyclobutane derivatives, this integrated approach is indispensable for gaining deep mechanistic insights and accelerating the discovery process. nih.gov

Computational methods such as Density Functional Theory (DFT) and other quantum chemical models can calculate the energy of a chemical structure, helping to predict reaction outcomes and understand mechanisms. fu-berlin.deacs.org For example, DFT calculations have been used to understand the regio- and stereoselectivity of [2+2] photocycloaddition reactions for synthesizing cyclobutanes. researchgate.net Molecular docking and other modeling techniques can predict the binding of cyclobutane-based ligands to biological targets, guiding the rational design of new therapeutic agents. researchgate.netresearchgate.net

These computational predictions can then be validated and refined through experimental techniques. X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the precise three-dimensional structure and conformation of cyclobutane derivatives. nih.gov Isothermal titration calorimetry (ITC) can provide detailed thermodynamic data on ligand-protein binding interactions. researchgate.net By combining these approaches, researchers can build accurate models of molecular behavior, from reaction pathways to biological activity, thereby accelerating the development of new cyclobutane-based molecules with desired properties. nih.gov

Q & A

Q. What are the common synthetic routes for trans-3-(3-Methoxyphenyl)cyclobutanol, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclization or ring-opening reactions of cyclobutane precursors. For example, intermediates like trans-3-(benzyloxy)cyclobutanol derivatives (e.g., trans-3-(benzyloxy)cyclobutanol methyl ether) can undergo deprotection or substitution reactions to introduce the 3-methoxyphenyl group . Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or by resolving diastereomers via column chromatography. Nuclear magnetic resonance (NMR) analysis of coupling constants (e.g., 3JHH^3J_{HH} for cyclobutane protons) and X-ray crystallography are critical for confirming trans stereochemistry .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic shifts (e.g., methoxy protons at ~3.8 ppm, cyclobutane protons at ~2.5–3.5 ppm) and NOE correlations to confirm spatial arrangement.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+^+) matching the molecular formula (C11_{11}H14_{14}O2_2, MW 178.23 g/mol).
  • Infrared (IR) Spectroscopy : Identify O–H (3200–3600 cm1^{-1}) and aryl ether (C–O–C, ~1250 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does high-pressure treatment affect the crystal structure of this compound?

  • Methodological Answer : High-pressure X-ray diffraction studies (e.g., diamond anvil cell experiments) reveal structural polymorphism. Cyclobutanol derivatives under pressure (>1 GPa) often form pseudo-twin catenanes or body-centered cubic (b.c.c.) arrangements due to hydrogen-bond reorganization . For trans-3-(3-Methoxyphenyl)cyclobutanol, pressure may induce planarization of the cyclobutane ring or alter aryl group orientation, impacting intermolecular interactions. Computational modeling (e.g., density functional theory) can predict phase transitions and validate experimental observations .

Q. What role does the methoxy substituent position play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The meta-methoxy group on the phenyl ring influences electronic and steric effects. Electron-donating methoxy groups activate the aryl ring toward electrophilic substitution but may hinder Suzuki-Miyaura coupling due to steric bulk. Comparative studies with para-methoxy analogs (e.g., trans-3-(4-Methoxyphenyl)cyclobutanol) show differences in reaction rates and regioselectivity. Kinetic experiments (e.g., monitoring reaction progress via HPLC) and Hammett plots can quantify substituent effects .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from impurities or solvent polarity mismatches. Systematic solubility testing (e.g., using the "shake-flask" method) in graded solvent systems (e.g., hexane/ethyl acetate, water/DMSO) under controlled temperatures (20–40°C) is recommended. Hansen solubility parameters can predict optimal solvents based on dispersion, polarity, and hydrogen-bonding contributions. Conflicting data should be re-evaluated using purified samples (≥99% by HPLC) .

Experimental Design Considerations

Q. What strategies optimize the scalability of trans-3-(3-Methoxyphenyl)cyclobutanol synthesis without compromising stereoselectivity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic cyclization steps.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) enhance recyclability and reduce metal leaching.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational methods aid in predicting the biological activity of trans-3-(3-Methoxyphenyl)cyclobutanol derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs (e.g., 1-(3-Methoxyphenyl)cyclohexanol ).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.